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molecular formula C7H3BrF3IO B063161 4-Bromo-2-(trifluoromethoxy)iodobenzene CAS No. 175278-12-3

4-Bromo-2-(trifluoromethoxy)iodobenzene

Cat. No. B063161
M. Wt: 366.9 g/mol
InChI Key: IGWVTCXEZVURNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088776B2

Procedure details

Add 4-bromo-1-iodo-2-(trifluoromethoxy)benzene (22.04 g, 60 mmol) to a 1000 mL 3-neck flask equipped with a magnetic stir bar, thermocouple, addition funnel, and N2 inlet and replace the atmosphere in the flask with nitrogen. After adding anhydrous THF (300 mL), cool the mixture to −74° C. and treat dropwise with a solution of t-butyllithium (70 mL of 1.7 M solution, 120 mmol). Stir the resulting solution for 90 minutes and then treated dropwise with a solution of N-formyl morpholine (14.52 g, 126 mmol) in THF (15 mL). Stir the mixture an additional 15 minutes at −74° C. and then allow to warm to 0° C. over 1 hour. Quench the reaction by the adding 0.25 M citric acid (200 mL) and extract with ethyl acetate (1×300 mL). Wash the organic layer with saturated sodium chloride solution (1×200 mL), dry over anhydrous magnesium sulfate, filter through Celite®, and concentrate to an oil. Purify the crude product via silica gel chromatography eluting with hexanes to afford 8.24 g (51%) of the product as white crystals: 1H NMR (300 MHz, CDCl3) δ 10.32 (s, 1H), 7.85 (d, J=8.3 Hz, 1H), 7.63-7.53 (m, 2H).
Quantity
22.04 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
14.52 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([O:9][C:10]([F:13])([F:12])[F:11])[CH:3]=1.C([Li])(C)(C)C.[CH:19](N1CCOCC1)=[O:20]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:19]=[O:20])=[C:4]([O:9][C:10]([F:13])([F:12])[F:11])[CH:3]=1

Inputs

Step One
Name
Quantity
22.04 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)I)OC(F)(F)F
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
14.52 g
Type
reactant
Smiles
C(=O)N1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-74 °C
Stirring
Type
CUSTOM
Details
Stir the resulting solution for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
ADDITION
Type
ADDITION
Details
thermocouple, addition funnel, and N2 inlet
STIRRING
Type
STIRRING
Details
Stir the mixture an additional 15 minutes at −74° C.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction by the adding 0.25 M citric acid (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (1×300 mL)
WASH
Type
WASH
Details
Wash the organic layer with saturated sodium chloride solution (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to an oil
CUSTOM
Type
CUSTOM
Details
Purify the crude product via silica gel chromatography
WASH
Type
WASH
Details
eluting with hexanes

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=CC(=C(C=O)C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.24 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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